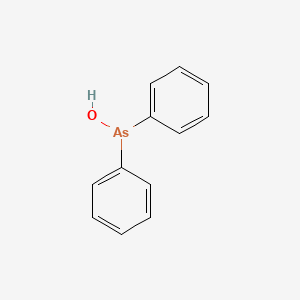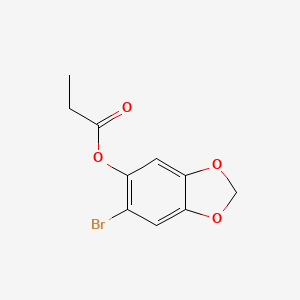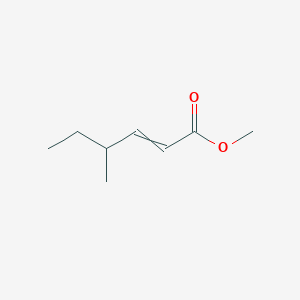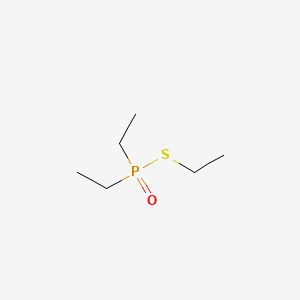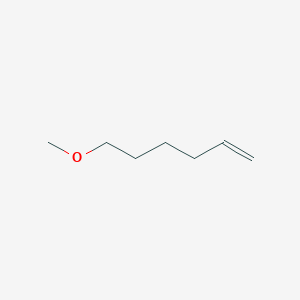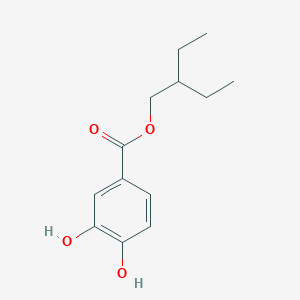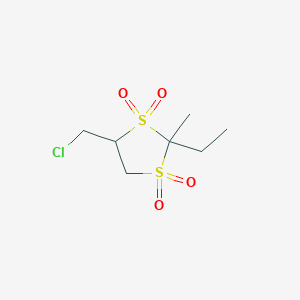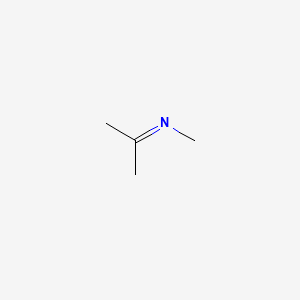![molecular formula C22H12O6S B14738181 1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 6332-01-0](/img/structure/B14738181.png)
1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is an organic compound with the molecular formula C22H12O6S This compound is characterized by the presence of a sulfanyl group attached to a carboxyphenyl ring, which is further connected to a dihydroanthracene structure with two carboxylic acid groups
Preparation Methods
The synthesis of 1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzoic acid with 9,10-anthraquinone-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and cellular signaling .
Comparison with Similar Compounds
1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with similar compounds such as:
2-(Carboxyphenyl)iminodiacetate: This compound has similar structural features but differs in its coordination chemistry and applications.
Ethylmercurithiosalicylic acid: While this compound also contains a carboxyphenyl group, it has different chemical properties and uses.
Thiazoles: These compounds share some chemical reactivity but have distinct biological activities and applications.
Properties
CAS No. |
6332-01-0 |
|---|---|
Molecular Formula |
C22H12O6S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(2-carboxyphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C22H12O6S/c23-18-11-5-1-2-6-12(11)19(24)17-14(18)9-10-15(22(27)28)20(17)29-16-8-4-3-7-13(16)21(25)26/h1-10H,(H,25,26)(H,27,28) |
InChI Key |
OHGQGGISUGFMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)SC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


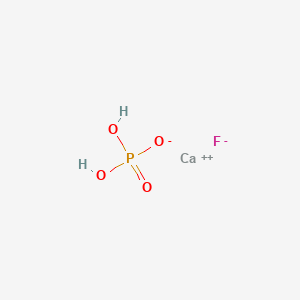
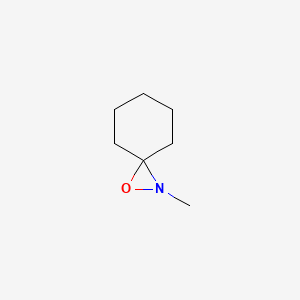
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
